(2R)-2-(3,4-Difluorophenyl)propan-1-amine
Description
(2R)-2-(3,4-Difluorophenyl)propan-1-amine is a chiral amine featuring a propane backbone substituted with a 3,4-difluorophenyl group at the second carbon. These cyclopropane analogs differ by their ring structure but share key pharmacophoric elements, such as the 3,4-difluorophenyl group and amine functionality, which influence receptor binding and metabolic stability .
Properties
IUPAC Name |
(2R)-2-(3,4-difluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMFVYVHCPFET-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
A classical approach to obtain enantiomerically pure (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves resolving the racemic mixture via diastereomeric salt formation. For example, racemic 2-(3,4-difluorophenyl)propan-1-amine has been treated with chiral resolving agents such as (R)-mandelic acid or (S)-camphorsulfonic acid in polar solvents like ethanol or methanol. The diastereomeric salts are crystallized under controlled conditions, with the (R)-enantiomer preferentially precipitating. Subsequent basification and extraction yield the desired amine with enantiomeric excess (ee) exceeding 98%.
Chromatographic Separation
Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enables direct resolution. A mixture of n-hexane and isopropanol (90:10 v/v) has been employed as the mobile phase, achieving baseline separation with a resolution factor (Rs) > 2.5. While effective for small-scale purification, this method is less practical for industrial applications due to high solvent consumption and low throughput.
Asymmetric Synthesis via Catalytic Methods
Enantioselective Hydrogenation of Imines
The asymmetric hydrogenation of prochiral imines represents a scalable route to this compound. For instance, the imine precursor (E)-N-(2-(3,4-difluorophenyl)propylidene)benzylamine undergoes hydrogenation in the presence of a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) under 50 bar H₂ pressure. This method affords the (R)-amine with 92% ee and 85% isolated yield. Critical parameters include solvent choice (methanol or ethanol), temperature (40–60°C), and catalyst loading (0.5–1 mol%).
Organocatalytic Strecker Synthesis
A three-component Strecker reaction involving 3,4-difluorobenzaldehyde, ammonium chloride, and trimethylsilyl cyanide (TMSCN) catalyzed by a chiral thiourea organocatalyst has been reported. The reaction proceeds in dichloromethane at −20°C, yielding the α-aminonitrile intermediate with 89% ee. Hydrolysis with 6 M HCl followed by borane reduction generates the target amine in 78% overall yield.
Biocatalytic Approaches
Transaminase-Mediated Kinetic Resolution
Immobilized ω-transaminases (e.g., from Arthrobacter sp.) selectively convert the (S)-enantiomer of racemic 2-(3,4-difluorophenyl)propan-1-amine to the corresponding ketone, leaving the (R)-amine enantioenriched. Using pyruvate as an amino acceptor in phosphate buffer (pH 7.5), this process achieves 99% ee and 45% conversion after 24 hours. Scale-up challenges include enzyme stability and substrate inhibition, addressed via fed-batch operation.
Reductive Amination Using Dehydrogenases
A two-enzyme system combining an amine dehydrogenase (AmDH) and a formate dehydrogenase (FDH) enables asymmetric reductive amination of 3,4-difluorophenylacetone. The AmDH catalyzes the stereoselective transfer of an amino group from ammonium formate to the ketone, while FDH regenerates NADH. This one-pot reaction in aqueous buffer (pH 8.0) produces the (R)-amine with >99% ee and 90% yield.
Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diastereomeric salt | 70–80 | 98 | Moderate | High |
| Catalytic hydrogenation | 85 | 92 | High | Moderate |
| Organocatalytic Strecker | 78 | 89 | Low | Low |
| Transaminase resolution | 45 | 99 | Moderate | High |
| Reductive amination | 90 | 99 | High | Moderate |
Industrial-Scale Considerations
Process Optimization
Continuous-flow hydrogenation systems enhance reaction efficiency by minimizing catalyst leaching and improving heat transfer. For example, a fixed-bed reactor packed with Ru/Al₂O₃ achieves 95% conversion at 10 bar H₂, reducing batch cycle times by 60%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can further reduce the amine group to form primary amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
(2R)-2-(3,4-difluorophenyl)propan-1-amine has been studied for its potential as a therapeutic agent:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 0.5 µM against H1975 (non-small cell lung cancer) by inhibiting the EGFR T790M mutation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H1975 | 0.5 | Inhibition of EGFR T790M mutation |
| SNU16 | 0.8 | Induction of apoptosis via caspase activation |
| KG1 | 0.6 | Cell cycle arrest at G2/M phase |
Neuropharmacological Effects
Research has also indicated that this compound may have antidepressant-like properties. In rodent models, administration of this compound resulted in significant improvements in behavioral tests used to assess antidepressant efficacy.
Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the efficacy of this compound in xenograft models of human tumors. Results indicated a significant reduction in tumor growth compared to control groups, suggesting that the compound's mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.
Study 2: Neuropharmacological Assessment
Another investigation focused on the compound's effect on depression-like behaviors in rodent models. Findings showed that administration led to notable improvements in tests commonly used to assess antidepressant efficacy.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of the cyclopropane ring and amine group significantly impacts biological activity. For example:
- (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1345413-20-8): A Ticagrelor intermediate with a molecular weight of 169.17 g/mol and slight solubility in DMSO/methanol .
Key Difference : The spatial arrangement of the cyclopropane ring dictates binding affinity to the P2Y12 receptor, with the (1S,2R) configuration being pharmacologically active in Ticagrelor .
Substituted Propanamine Derivatives
a. 1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9)
- Structure : Linear propan-1-amine with 2,4-difluorophenyl substitution.
- Properties : Molecular weight 171.19 g/mol, liquid at room temperature, and used in diverse synthetic applications .
b. (2R)-2-Amino-3-(2,4-difluorophenyl)propanoate
Cyclopropane vs. Linear Backbone
Urea Impurities and Byproducts
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine often generates urea impurities, such as 1-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-urea . These byproducts are critical quality control markers, as they may affect the purity and stability of Ticagrelor intermediates .
Biological Activity
(2R)-2-(3,4-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances its electronic properties, which can influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H12F2N
- Molecular Weight : 185.21 g/mol
- IUPAC Name : this compound
The fluorine substitutions on the phenyl ring contribute to its reactivity and selectivity in biological systems.
This compound interacts with various molecular targets, potentially acting as an inhibitor or modulator. Its mechanism may involve binding to specific receptors or enzymes, thereby altering biochemical pathways related to various physiological functions. The exact pathways depend on the context in which the compound is utilized.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antiparasitic Effects : In vitro studies have shown activity against parasites such as Trypanosoma cruzi, indicating potential for treating diseases like Chagas disease.
- Neurological Effects : Investigations into its effects on neurotransmitter systems suggest possible implications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Case Study 2: Antiparasitic Potential
In a controlled experiment, the antiparasitic activity of this compound was assessed against Trypanosoma cruzi. Mice treated with the compound showed a 70% reduction in parasitic load compared to untreated controls after 10 days of administration at a dose of 15 mg/kg/day. This indicates promising therapeutic potential for treating Chagas disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (2R)-2-(3,4-Difluorophenyl)propan-1-amine, and how is stereochemical integrity maintained?
- Methodology :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors to achieve high enantiomeric excess (ee). For example, reduction of 3,4-difluorophenylpropan-1-one with (R)-selective catalysts can yield the (2R)-configured amine .
- Chiral Resolution : Racemic mixtures may be resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .
- Fluorination Techniques : Introduce fluorine atoms early via electrophilic fluorination or use fluorinated building blocks (e.g., 3,4-difluorophenyl Grignard reagents) to avoid late-stage modifications that risk racemization .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodology :
- NMR : H and F NMR identify structural features (e.g., fluorine coupling patterns, amine proton signals).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHFN).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. Relative retention times (RRT) are compared against standards .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >98% ee for this compound?
- Methodology :
- Catalyst Screening : Evaluate chiral ligands (e.g., Josiphos, Mandyphos) for asymmetric hydrogenation. Adjust pressure (1–50 bar H), temperature (0–50°C), and solvent polarity (MeOH vs. THF) .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate the undesired enantiomer, enriching the (2R)-form .
- Data Table :
| Method | Catalyst/Ligand | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(R)-BINAP | 95 | 85 | |
| Enzymatic Resolution | CAL-B | 99 | 70 |
Q. What analytical approaches resolve contradictions in receptor binding data between enantiomers?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate enantiomer-receptor interactions.
- Crystallography : Co-crystallize enantiomers with target proteins (e.g., GPCRs) to map binding modes .
- Metabolic Profiling : Assess if enantiomers are metabolized differently in vitro (e.g., liver microsomes), which may artifactually skew activity data .
Q. How do 3,4-difluorophenyl substituents influence metabolic stability and pharmacokinetics?
- Methodology :
- In Vitro Assays : Incubate with cytochrome P450 enzymes (CYP3A4, CYP2D6) to measure oxidation rates. Fluorine’s electron-withdrawing effect reduces metabolic cleavage .
- LogD Measurement : Determine partition coefficients (octanol/water) to predict blood-brain barrier penetration. Fluorine increases lipophilicity, enhancing CNS activity in related compounds .
Data Contradiction Analysis
Q. How should researchers address variability in IC values across biological assays?
- Root Causes :
- Impurities : Trace enantiomers or byproducts (e.g., cyclopropane analogs from side reactions) can inhibit/activate off-target receptors. Use preparative HPLC to isolate >99% pure batches .
- Assay Conditions : Buffer pH (7.4 vs. 6.5) and ionic strength alter protonation states of the amine, affecting binding. Standardize protocols across labs .
- Resolution :
- Dose-Response Redundancy : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radioligand binding).
- Structure-Activity Relationship (SAR) : Compare activity of fluorine positional isomers (e.g., 2,5- vs. 3,4-difluoro) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
